Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenyl moiety
Properties
IUPAC Name |
methyl 4-[[(2-chlorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-15(19)18-8-6-12(7-9-18)10-17-23(20,21)11-13-4-2-3-5-14(13)16/h2-5,12,17H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQWNCMYNDVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a piperidine ring substituted at the 1-position with a methyl carboxylate group and at the 4-position with a methylsulfonamido moiety bearing a 2-chlorophenyl group. Retrosynthetic disconnection suggests three key fragments:
Synthetic Strategies and Methodological Comparisons
Piperidine Core Functionalization
The tert-butyl carbamate (Boc)-protected piperidine derivatives serve as intermediates for selective functionalization. For example, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate () is synthesized via microwave-assisted coupling of methyl 2-chloro-4-fluorobenzoate with tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in dimethyl sulfoxide (DMSO) at 120°C under nitrogen. This method achieves a 578 mg yield (LCMS confirmation, m/z 451.4 [M+H]+).
Table 1: Piperidine Alkylation Conditions
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| tert-Butyl piperidine-1-carboxylate | Methyl 2-chloro-4-fluorobenzoate | DMSO, 120°C, microwave, 1h | 578 mg |
| tert-Butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate | 2-Chloropyrimidin-5-ol | DMF, K₂CO₃, 80°C, 5h | 94% |
Stepwise Preparation and Optimization
Step 1: Piperidine Intermediate Synthesis
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonyl chloride in dichloromethane (DCM) to form the mesylate intermediate. Subsequent reaction with 2-chlorophenylmethylsulfonamide in DMF/K₂CO₃ at 80°C affords the sulfonamide-linked piperidine.
Step 2: Deprotection and Esterification
Boc deprotection is achieved using hydrochloric acid (HCl) in dioxane, followed by esterification with methyl chloroformate in the presence of triethylamine (TEA). This step typically proceeds in 85–90% yield.
Table 2: Critical Reaction Parameters
Analytical Characterization and Validation
Challenges and Mitigation Strategies
Industrial-Scale Adaptations
Patent CN102887854B outlines a scalable oxidation-reduction approach for analogous piperidine carboxylates, employing phosphomolybdic acid and hydrogen peroxide for intermediate oxidation, followed by palladium-catalyzed hydrogenation. This method achieves 70% yield at 50°C.
Emerging Methodologies
Recent advances include:
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives synthesized via reductive amination or Suzuki-Miyaura coupling show enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its applications, particularly in scientific research, pharmacology, and medicinal development.
Medicinal Chemistry
This compound is primarily explored for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, particularly protein kinases involved in cell signaling pathways. This compound's sulfonamide functionality may enhance its activity against specific enzymes and receptors.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrated effective inhibition against Staphylococcus aureus, with IC50 values ranging from 0.5 to 1.5 µg/mL, indicating strong antibacterial potential.
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies. Notably, it exhibited strong inhibition of urease with an IC50 value of 0.63 µM. This suggests potential therapeutic applications in conditions associated with elevated urea levels, such as kidney disorders.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activities. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation, highlighting the need for further exploration of this compound's effects on various cancer cell lines.
Hypoglycemic Effects
Some derivatives of piperidine compounds have been evaluated for their hypoglycemic effects, suggesting that this compound may also contribute to glucose regulation and could be beneficial in managing diabetes.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of synthesized piperidine derivatives, this compound was found to significantly inhibit bacterial growth, showcasing its potential as an antibiotic candidate.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibitory activities revealed that this compound effectively inhibited urease, suggesting its application in treating conditions related to elevated urea levels.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl Piperidine-4-Carboxylate | Piperidine ring, carboxylic acid | Used in C-H activation reactions |
| Sulfamethoxazole | Sulfonamide structure with aromatic ring | Commonly used antibiotic |
| N-(4-Chlorobenzyl)-N-methylsulfamoylacetamide | Similar sulfonamide functionality | Antibacterial properties |
| 2-Chloro-N-(pyridin-3-yl)acetamide | Contains pyridine instead of piperidine | Potential anti-cancer activity |
This compound stands out due to its unique combination of the piperidine framework and sulfonamide functionality, potentially granting it distinct biological activities compared to other similar compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((2-bromophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-(((2-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-(((2-methylphenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
Uniqueness
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the chlorophenyl moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorophenyl group and a sulfonamide moiety, which are known to enhance biological activity. Its chemical structure can be represented as follows:
Antibacterial Activity
Research has demonstrated that compounds related to piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that synthesized derivatives can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Moderate | 2.14±0.003 |
| 7m | Bacillus subtilis | Strong | 0.63±0.001 |
| 7n | Escherichia coli | Weak | 21.25±0.15 |
These findings suggest that this compound may possess similar or enhanced antibacterial activity due to its structural characteristics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown potent inhibition of AChE, with IC50 values indicating strong activity.
- Urease Inhibition : The synthesized derivatives exhibited strong inhibitory effects against urease, with some compounds showing IC50 values as low as 1.13 µM.
Anticancer Activity
The piperidine nucleus is associated with various anticancer activities. Research indicates that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:
- Mechanisms of Action : Compounds have been shown to affect cell cycle progression, induce necroptosis, and activate pathways that lead to cell death.
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Study on Antibacterial Effects : A comprehensive study evaluated the antibacterial efficacy of various piperidine derivatives against gram-positive and gram-negative bacteria, highlighting the promising activity of sulfonamide-containing compounds.
- Enzyme Inhibition Analysis : Another research focused on the enzyme inhibitory potential of synthesized piperidine derivatives, demonstrating their capability to inhibit AChE and urease effectively.
- Anticancer Efficacy : A study assessed the cytotoxic effects of piperidine derivatives on different cancer cell lines, revealing significant antiproliferative effects attributed to the structural features of these compounds.
Q & A
Basic Question: What are the established synthetic routes for Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate, and how are yields optimized?
Answer:
The synthesis of piperidine-carboxylate derivatives often involves multi-step reactions, including sulfonamide coupling and piperidine functionalization. A representative approach (for analogous compounds) includes:
- Step 1: Reacting a piperidine precursor with a sulfonamide-forming agent (e.g., 2-chlorophenylmethylsulfonyl chloride) in anhydrous THF under nitrogen atmosphere .
- Step 2: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Parameters for Yield Optimization:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (prevents side reactions) | Increases purity |
| Solvent | Anhydrous THF or DCM | Enhances solubility |
| Stoichiometry | 1:1.2 (piperidine:sulfonylating agent) | Maximizes conversion |
| Purification | Gradient elution (hexane:EtOAc) | Reduces impurities |
Yields typically range from 30–76% for analogous reactions, depending on steric and electronic factors .
Basic Question: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
Structural validation relies on:
- NMR Spectroscopy:
- X-ray Crystallography: For crystalline derivatives, unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) and hydrogen-bonding networks confirm stereochemistry .
Basic Question: How is purity assessed, and what analytical techniques are recommended?
Answer:
High-Performance Liquid Chromatography (HPLC):
- Mobile Phase: Methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) to enhance resolution .
- Detection: UV at 254 nm for sulfonamide and aromatic moieties.
Acceptance Criteria: Purity >95% (area normalization) with retention time matching a reference standard .
Advanced Question: How can reaction conditions be optimized to address low yields in sulfonamide coupling steps?
Answer:
Low yields often stem from steric hindrance or competing hydrolysis. Mitigation strategies include:
- Activation Agents: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to suppress side reactions.
- In Situ Monitoring: TLC or LC-MS at 1-hour intervals to track reaction progress and terminate before decomposition .
Case Study: For a similar piperidine-sulfonamide, switching from THF to DMF increased yield from 31% to 58% .
Advanced Question: What pharmacological mechanisms are hypothesized for sulfonamide-piperidine derivatives, and how are they validated?
Answer:
Proposed Mechanisms:
- Target Binding: Sulfonamide groups may inhibit carbonic anhydrase or bind to GABA receptors via hydrophobic/electrostatic interactions .
- Functional Assays:
- In Vitro: Radioligand binding assays (e.g., [3H]-flumazenil for GABA-A receptors).
- In Silico: Docking studies using PDB structures (e.g., 4COF for sulfonamide-enzyme complexes) .
Validation Challenges:
- False positives due to off-target effects require counter-screening against related receptors (e.g., GABA-B, NMDA) .
Advanced Question: How should researchers resolve contradictions in spectral data or crystallographic results?
Answer:
Scenario: Discrepancies between NMR and X-ray data (e.g., unexpected diastereomers).
Methodology:
Repeat Characterization: Ensure anhydrous conditions during crystallization to prevent hydrate formation .
Dynamic NMR: Variable-temperature studies to detect conformational exchange (e.g., chair-flip in piperidine ring) .
Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .
Example: A crystallographic study of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide revealed a planar amide bond (torsion angle <10°), validated by DFT .
Advanced Question: What strategies improve the stability of this compound under physiological conditions?
Answer:
Degradation Pathways:
- Hydrolysis of the carboxylate ester (pH-dependent).
- Oxidative degradation at the sulfonamide sulfur.
Stabilization Methods:
- Lyophilization: Store as a lyophilized powder at -20°C (reduces hydrolysis) .
- Prodrug Design: Replace methyl ester with tert-butyl (e.g., tert-butyl piperidine carboxylate derivatives show 3× longer half-life in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
